Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a benzoxazole moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminophenol with 4-amino benzaldehyde in ethanol using a catalyst such as titanium tetraisopropoxide (TTIP) under reflux conditions . This reaction forms the benzoxazole ring, which is then coupled with a pyrimidine derivative through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino positions.
Scientific Research Applications
Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate involves its interaction with various molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions are mediated through its binding to specific proteins and enzymes involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-substituted benzoxazoles share a similar benzoxazole moiety.
Pyrimidine Derivatives: Compounds such as triazole-pyrimidine hybrids have similar pyrimidine rings.
Uniqueness
Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate is unique due to its combined benzoxazole and pyrimidine structure, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-2-21-12(20)8-7-16-13(18-11(8)15)19-14-17-9-5-3-4-6-10(9)22-14/h3-7H,2H2,1H3,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJNMNXDRZDMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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